
(S)-Pyrrolidine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Pyrrolidine-3-sulfonic acid is a chiral sulfonic acid derivative of pyrrolidine It is characterized by the presence of a sulfonic acid group attached to the third carbon of the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-Pyrrolidine-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of (S)-pyrrolidine. The reaction typically uses sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Pyrrolidine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The compound can be reduced to form pyrrolidine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
(S)-Pyrrolidine-3-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-Pyrrolidine-3-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-sulfonic acid: Similar structure but with the sulfonic acid group attached to the second carbon.
Pyrrolidine-4-sulfonic acid: Sulfonic acid group attached to the fourth carbon.
Proline: An amino acid with a pyrrolidine ring but without the sulfonic acid group.
Uniqueness
(S)-Pyrrolidine-3-sulfonic acid is unique due to its specific chiral configuration and the position of the sulfonic acid group. This configuration can lead to distinct chemical reactivity and biological activity compared to its isomers and other related compounds.
Propiedades
Fórmula molecular |
C4H9NO3S |
|---|---|
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
(3S)-pyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C4H9NO3S/c6-9(7,8)4-1-2-5-3-4/h4-5H,1-3H2,(H,6,7,8)/t4-/m0/s1 |
Clave InChI |
CQXPKCLOHLADCJ-BYPYZUCNSA-N |
SMILES isomérico |
C1CNC[C@H]1S(=O)(=O)O |
SMILES canónico |
C1CNCC1S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


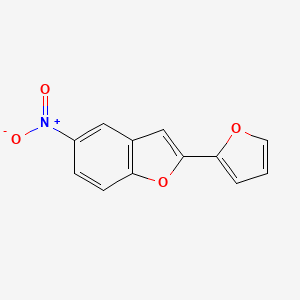
![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
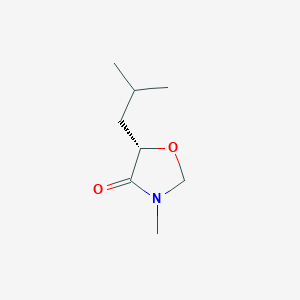
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)

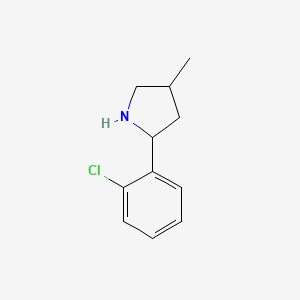
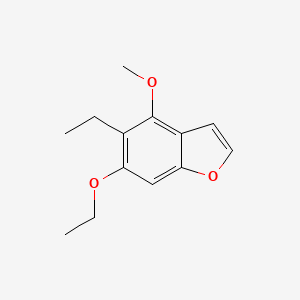

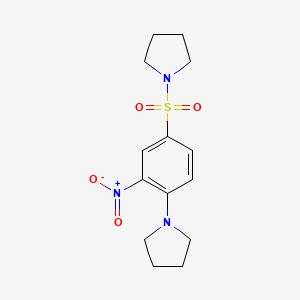
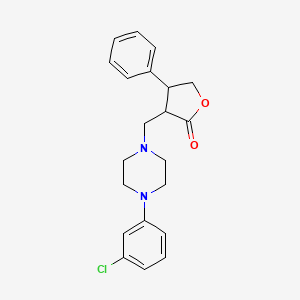
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)

